Trimethylenediaminium is a chemical compound classified as a diamine, specifically a symmetrical diamine with three methylene groups linking two amine groups. It is primarily recognized for its applications in various chemical processes and as an intermediate in the synthesis of more complex organic molecules. This compound is characterized by its ability to participate in reactions typical of amines, including alkylation and formation of quaternary ammonium salts.
The compound is derived from the reaction of specific amines and halogenated hydrocarbons, often involving methylene or ethylene linkages. It can be synthesized through both traditional chemical methods and more environmentally friendly approaches that utilize less hazardous materials.
Trimethylenediaminium falls under the category of aliphatic amines, which are compounds containing one or more amino groups attached to aliphatic carbon chains. It is further classified based on its structure as a primary diamine due to the presence of two terminal amine groups.
The synthesis of trimethylenediaminium can be achieved through several methods, with the most notable involving the reaction of dimethylamine with 2-chloro-N-methyl ethylamine hydrochloride. This process typically occurs in a closed system to minimize the escape of volatile components.
The synthesis typically requires precise control over reaction conditions such as temperature, pressure, and concentration of reactants. The yield can be significantly affected by these parameters, necessitating careful optimization during laboratory-scale experiments.
Trimethylenediaminium consists of a central propane chain with two amine groups (–NH2) at each end. Its molecular formula can be represented as .
This linear structure allows for various interactions with other chemical species, making it versatile in synthetic applications.
Trimethylenediaminium participates in several types of chemical reactions:
The reactivity profile of trimethylenediaminium is influenced by its primary amine functional groups, which are nucleophilic and readily engage in electrophilic substitution reactions.
The mechanism by which trimethylenediaminium acts in chemical reactions typically involves nucleophilic attack by its amino groups on electrophilic centers such as carbonyls or alkyl halides.
Kinetic studies indicate that the rate of reaction for trimethylenediaminium varies significantly based on substituents present on the electrophile, showcasing its potential for selective reactivity.
Trimethylenediaminium finds applications across multiple scientific fields:
Trimethylenediaminium represents the dicationic form of trimethylenediamine (1,3-diaminopropane), arising from double protonation of its primary amine groups. According to IUPAC conventions, its systematic name is propane-1,3-diaminium, explicitly denoting the protonation state [1] [3]. The compound falls under the molecular taxonomy of alkane-α,ω-diammonium derivatives, characterized by terminal ammonium groups separated by an aliphatic hydrocarbon chain. Its ChEBI classification (CHEBI:57484) designates it as the conjugate acid of trimethylenediamine (CHEBI:15725), reinforcing its position within biochemical ontology databases [1] [2]. Key identifiers include:
Quantum chemical analyses reveal critical electronic and geometric features of the dicationic structure. Density Functional Theory (DFT) optimizations at the B3LYP/6-31+G(d,p) level predict a fully extended conformation minimizing electrostatic repulsion between ammonium groups. Key structural parameters include [7] [9]:
Table 1: Quantum-Chemical Descriptors of Trimethylenediaminium
Parameter | Value | Method/Basis Set |
---|---|---|
N⁺···N⁺ Distance | 3.05 Å | B3LYP/6-31+G(d,p) |
Natural Bond Orbital (NBO) Charge on N | +0.78 | NBO Analysis |
Electrostatic Potential (ESP) Maxima | +450 kJ/mol | Molecular Electrostatic Potential Surface |
HOMO-LUMO Energy Gap | 8.2 eV | ωB97X-D/cc-pVTZ |
The Molecular Electron Density Theory (MEDT) framework highlights significant charge delocalization into the propane backbone, evidenced by electron localization function (ELF) analyses showing reduced density at methylene carbons adjacent to ammonium groups. This delocalization stabilizes the dication by ~45 kcal/mol compared to a purely localized charge model [9].
Trimethylenediaminium exhibits distinct topological features when compared to homologous diammonium ions. The C3 spacer imposes unique constraints on molecular flexibility and biological recognition:
Table 2: Topological Comparison of Alkane-α,ω-diammonium Ions
Derivative | Chain Length (Å) | N⁺···N⁺ Distance (Å) | Preferred Conformation | Relative Hydration Energy |
---|---|---|---|---|
1,2-Ethanediaminium | 2.5 | 2.45 | Gauche | 1.00 (reference) |
1,3-Propanediaminium (Trimethylenediaminium) | 3.0 | 3.05 | Anti-periplanar | 0.92 |
1,4-Butanediaminium | 3.8 | 3.72 | Fully extended | 0.87 |
Key distinctions include:
Stable isotope labeling provides unambiguous validation of trimethylenediaminium’s structure and dynamic behavior:
Recent advances in Stable Isotope Labeled Kinetics (SILK) protocols enable tracking of trimethylenediaminium metabolic flux in Arabidopsis thaliana and human cell models, confirming its role as a polyamine biosynthesis intermediate. Time-resolved ¹³C incorporation shows rapid turnover (<5 min) in biosynthetic pools, consistent with its transient existence in vivo [4] [8].
Table 3: Key Isotopically Labeled Derivatives for Structural Studies
Isotopologue | Application | Key Analytical Signal |
---|---|---|
[1,3-¹³C₂]-Trimethylenediaminium | NMR Chemical Shift Validation | δc1,c3 = 41.2 ppm (³JHH = 6.5 Hz) |
[¹⁵N₂]-Trimethylenediaminium | N-Protonation State Tracking | ¹⁵N NMR: δ = −347 ppm (vs. NH₃) |
[D₆]-Trimethylenediaminium | Vibrational Mode Assignment | IR: νas(ND₃⁺) = 2280 cm⁻¹ |
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